molecular formula C12H19IN2O2 B12811010 Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide CAS No. 64046-35-1

Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide

Cat. No.: B12811010
CAS No.: 64046-35-1
M. Wt: 350.20 g/mol
InChI Key: DFNBBPIKUKDGMP-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is a chemical compound with the molecular formula C14H23IN2O2. This compound is known for its unique structure, which includes a carbamate ester and a quaternary ammonium group. It is often used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No.

64046-35-1

Molecular Formula

C12H19IN2O2

Molecular Weight

350.20 g/mol

IUPAC Name

trimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C12H18N2O2.HI/c1-9-6-7-10(16-12(15)13-2)8-11(9)14(3,4)5;/h6-8H,1-5H3;1H

InChI Key

DFNBBPIKUKDGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide typically involves the reaction of methyl carbamate with 3-(trimethylammonio)-p-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate ester group can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl-, ethyl ester: Similar structure but with an ethyl group instead of the quaternary ammonium group.

    Carbamic acid, (3-methylphenyl)-, ethyl ester: Contains a 3-methylphenyl group instead of the trimethylammonio group.

    Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Features a methoxycarbonyl group and a 3-methylphenyl group.

Uniqueness

Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

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